

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1297920

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dichloro-1-benzothiophene-2-carbonyl chloride**

Authored by: Gemini AI

Publication Date: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of **3,4-dichloro-1-benzothiophene-2-carbonyl chloride**, a halogenated benzothiophene derivative of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, physicochemical properties, synthesis protocols, and reactivity. Detailed experimental methodologies and safety information are provided to support researchers, scientists, and professionals in drug development. The guide also includes visualizations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Chemical Identity and Nomenclature

The nomenclature for the compound of interest is crucial for accurate identification in research and chemical databases.

- Systematic IUPAC Name: **3,4-dichloro-1-benzothiophene-2-carbonyl chloride**
- Common Synonyms: 3,4-dichlorobenzo[b]thiophene-2-carbonyl chloride

The core structure is a benzothiophene ring, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The numbering of the benzothiophene ring system dictates the substituent positions. In this case, chlorine atoms are located at positions 3 and 4, and a carbonyl chloride group is at position 2.

Physicochemical and Spectroscopic Data

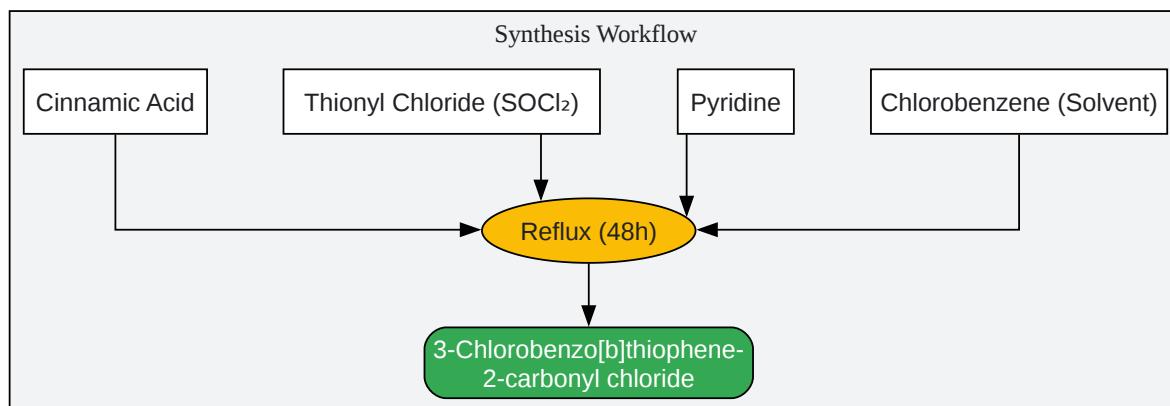
Quantitative data for **3,4-dichloro-1-benzothiophene-2-carbonyl chloride** and its immediate precursor, the corresponding carboxylic acid, are summarized below. Data for related compounds are included for comparative purposes.

Property	Value	Compound	Source
Molecular Formula	$C_9H_3Cl_3OS$	3,4-Dichloro-1-benzothiophene-2-carbonyl chloride	[1]
Molecular Weight	265.54 g/mol	3,4-Dichloro-1-benzothiophene-2-carbonyl chloride	[1]
Molecular Formula	$C_9H_4Cl_2O_2S$	3,4-dichloro-1-benzothiophene-2-carboxylic acid	[2]
Molecular Weight	247.10 g/mol	3,4-dichloro-1-benzothiophene-2-carboxylic acid	[2]
CAS Number	34576-95-9	3,4-dichloro-1-benzothiophene-2-carboxylic acid	[2]

Spectroscopic data for derivatives provide insight into the structural characteristics of the 3,4-dichloro-1-benzothiophene scaffold. For instance, 1H NMR, ^{13}C NMR, and mass spectrometry data are available for various acylhydrazone derivatives, which are synthesized from the related carbohydrazide.[\[3\]](#)[\[4\]](#)

Synthesis and Experimental Protocols

The synthesis of **3,4-dichloro-1-benzothiophene-2-carbonyl chloride** typically involves the chlorination of the corresponding carboxylic acid. While a specific protocol for the 3,4-dichloro variant is not widely published, a general and robust method involves the use of thionyl chloride (SOCl_2). A plausible synthetic route can be adapted from established procedures for similar halogenated benzothiophenes.^{[5][6]}


General Synthesis of Halogenated Benzothiophene-2-carbonyl Chlorides

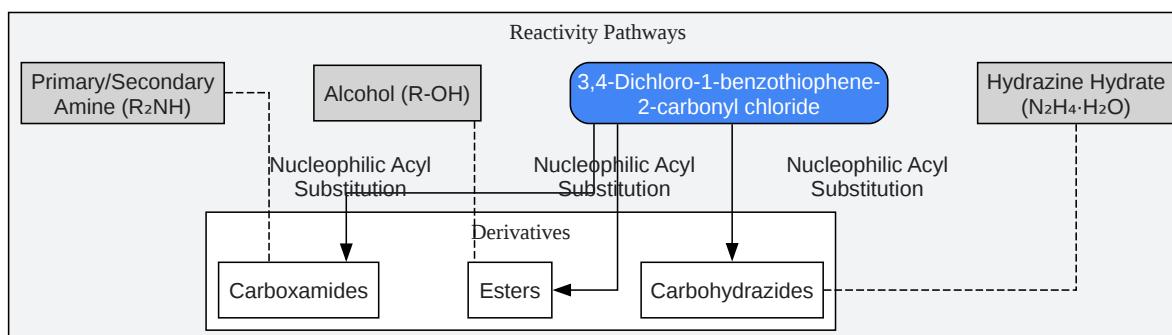
A common precursor for this class of compounds is cinnamic acid. The synthesis involves a cyclization and chlorination reaction.^{[5][7]} The workflow for a closely related analogue, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, is detailed below and serves as a representative protocol.

Experimental Protocol:

- Step 1: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid.^{[5][7]}
 - A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a suitable reaction vessel.
 - The mixture is heated at reflux for approximately 48 hours.
 - After the reaction is complete, excess thionyl chloride is removed, typically by distillation.
 - The resulting product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, can then be isolated and purified.
- Step 2: Conversion of Carboxylic Acid to Carbonyl Chloride. A more general approach involves the direct conversion of the corresponding carboxylic acid (3,4-dichloro-1-benzothiophene-2-carboxylic acid) to the carbonyl chloride.
 - 3,4-dichloro-1-benzothiophene-2-carboxylic acid is suspended in an inert solvent (e.g., toluene or dichloromethane).

- An excess of thionyl chloride (SOCl_2) is added, often with a catalytic amount of dimethylformamide (DMF).
- The mixture is heated to reflux until the reaction is complete, as monitored by the cessation of gas evolution (HCl and SO_2).
- The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude **3,4-dichloro-1-benzothiophene-2-carbonyl chloride**, which can be purified by distillation or crystallization.

[Click to download full resolution via product page](#)


Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Chemical Reactivity and Applications

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a reactive chemical intermediate. The carbonyl chloride group is a potent electrophile, making it susceptible to nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility in synthesizing a wide array of derivatives.

Key Reactions:

- Amide Formation: Reacts with primary and secondary amines to form the corresponding amides. This is a common strategy in drug discovery for creating libraries of compounds for biological screening. For example, the reaction with 3-chloroaniline yields 3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide.
- Ester Formation: Reacts with alcohols to form esters.
- Hydrazide Formation: Reacts with hydrazine hydrate to produce 3,4-dichloro-1-benzothiophene-2-carbohydrazide.^[5] This carbohydrazide is a key intermediate for synthesizing acylhydrazones, a class of compounds investigated for their antimicrobial properties.^[4]

[Click to download full resolution via product page](#)

Key reactivity pathways of the title compound.

Applications in Drug Development:

Benzothiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.^[4]

- Antimicrobial Agents: Acylhydrazone derivatives of benzothiophenes have shown promise as antimicrobial agents, particularly against multidrug-resistant strains of *Staphylococcus*

aureus (MRSA).[\[4\]](#)

- Anti-inflammatory and Analgesic Agents: The benzothiophene scaffold is present in compounds with anti-inflammatory and analgesic properties.[\[8\]](#)
- Other Therapeutic Areas: Benzothiophene derivatives have been explored as anticancer, anti-diabetic, and anti-depressant agents.[\[8\]](#) They can also act as activators for peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[\[8\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3,4-dichloro-1-benzothiophene-2-carbonyl chloride** is not readily available, data from closely related acyl chlorides and chlorinated aromatic compounds provide essential guidance for safe handling. Carbonyl chlorides are generally corrosive, moisture-sensitive, and react with water to release toxic gas (HCl).[\[9\]](#)

General Safety Precautions (based on related compounds)[\[9\]](#)[\[10\]](#):

- Hazard Statements:
 - Causes severe skin burns and eye damage.[\[10\]](#)
 - Harmful if swallowed.
 - May cause respiratory irritation.
 - Contact with water liberates toxic gas.[\[9\]](#)
- Handling:
 - Handle only in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Keep away from moisture and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[9]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Store under an inert atmosphere to prevent degradation from moisture.[9]
 - Store in a corrosives-compatible area.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheets for all chemicals used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichloro-1-Benzothiophene-2-Carbonyl Chloride; [abichem.com]
- 2. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [3,4-Dichloro-1-benzothiophene-2-carbonyl chloride IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297920#3-4-dichloro-1-benzothiophene-2-carbonyl-chloride-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com